molecular formula C5H11NO2 B13941962 D-Valine-d8

D-Valine-d8

Cat. No.: B13941962
M. Wt: 125.20 g/mol
InChI Key: KZSNJWFQEVHDMF-WIILFAAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Valine-d8: is a deuterium-labeled version of D-Valine, an enantiomer of L-Valine. L-Valine is one of the twenty proteinogenic amino acids and is essential for human health. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study metabolic pathways and pharmacokinetics due to its unique properties .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Valine-d8 can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms can be replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: D-Valine-d8 is used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism .

Biology: In biological research, it helps in studying protein synthesis and degradation, as well as the role of amino acids in cellular functions .

Medicine: this compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs. It helps in understanding drug interactions and optimizing drug formulations .

Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. It serves as an intermediate in the production of antibiotics and pesticides .

Mechanism of Action

D-Valine-d8 exerts its effects by participating in the same biochemical pathways as D-Valine. The deuterium labeling allows for the tracking and quantification of these pathways. It interacts with enzymes and proteins involved in amino acid metabolism, providing insights into their function and regulation .

Comparison with Similar Compounds

    L-Valine-d8: The deuterium-labeled version of L-Valine, used in similar metabolic and pharmacokinetic studies.

    DL-Valine-d8: A racemic mixture of deuterium-labeled D-Valine and L-Valine, used in studies requiring both enantiomers.

    L-Leucine-d7: Another deuterium-labeled amino acid used in metabolic studies.

Uniqueness: D-Valine-d8 is unique due to its specific labeling and the ability to provide detailed insights into the metabolic pathways of D-Valine. Its high isotopic purity and stability make it a valuable tool in scientific research .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

125.20 g/mol

IUPAC Name

(2R)-2,3,4,4,4-pentadeuterio-3-(deuteriomethyl)-2-(dideuterioamino)butanoic acid

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1/i1D,2D3,3D,4D/hD2/t3?,4-

InChI Key

KZSNJWFQEVHDMF-WIILFAAISA-N

Isomeric SMILES

[2H]CC([2H])([C@]([2H])(C(=O)O)N([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)C(C(=O)O)N

Origin of Product

United States

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